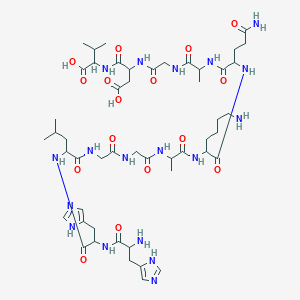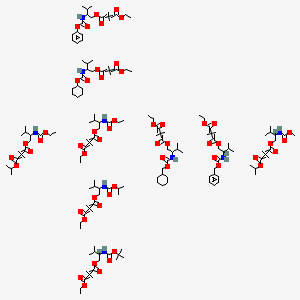
Calcium caseinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium caseinate is a milk-derived protein that is produced from casein, the primary protein found in milk. It is commonly used in the food industry as a nutritional supplement and food additive due to its high protein content and functional properties. This compound is known for its ability to improve the texture and stability of food products, making it a valuable ingredient in various applications .
Métodos De Preparación
Calcium caseinate is typically produced by adding an alkali, such as calcium hydroxide, to acid casein. The process involves the following steps :
Acid Precipitation: Skim milk is acidified to precipitate casein.
Neutralization: The acid casein is then neutralized with calcium hydroxide to form this compound.
Drying: The resulting this compound is dried to obtain a powder form.
Industrial production methods often involve spray drying or roller drying to produce this compound in a form that is easy to handle and incorporate into food products .
Análisis De Reacciones Químicas
Calcium caseinate undergoes various chemical reactions, including:
pH Sensitivity: It is stable at a pH above 5.7 but becomes insoluble at neutral or acidic pH levels.
Heat Sensitivity: This compound can withstand temperatures up to 140°C, but its properties are influenced by heat as low as 50°C.
Common reagents used in these reactions include calcium hydroxide for neutralization and various acids for precipitation. The major products formed include this compound and its hydrated forms.
Aplicaciones Científicas De Investigación
Calcium caseinate has a wide range of scientific research applications, including :
Food Industry: Used as an emulsifier, thickener, and stabilizer in various food products.
Nutritional Supplements: Provides a slow-digesting protein source for athletes and bodybuilders.
Pharmaceuticals: Used as a carrier for biologically active agents and in drug delivery systems.
Biomedical Research: Studied for its potential in encapsulating health-related substances and improving the bioavailability of nutrients.
Mecanismo De Acción
The mechanism of action of calcium caseinate involves its ability to form stable complexes with calcium ions, reducing electrostatic repulsion and inducing net attraction between casein molecules . This leads to the formation of covalent bonds and hydrophobic regions, which contribute to its functional properties in food and pharmaceutical applications .
Comparación Con Compuestos Similares
Calcium caseinate is one of several caseinates, which include sodium caseinate, potassium caseinate, and ammonium caseinate . Compared to these compounds, this compound is less soluble in water but provides higher calcium content, making it a preferred choice for applications requiring calcium enrichment . Sodium caseinate, on the other hand, is more water-soluble and is often used for its superior emulsifying properties .
Conclusion
This compound is a versatile compound with significant applications in the food, pharmaceutical, and biomedical industries. Its unique properties, such as high protein content and ability to form stable complexes, make it a valuable ingredient in various products. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Propiedades
Número CAS |
9005-43-0 |
|---|---|
Fórmula molecular |
Y43 |
Peso molecular |
3822.951 g/mol |
Nombre IUPAC |
yttrium |
InChI |
InChI=1S/43Y |
Clave InChI |
XHNWPXNQNBLSAW-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)



![N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B13398139.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)

![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)

![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
